![molecular formula C21H18FN5O3 B2789902 2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021082-54-1](/img/structure/B2789902.png)
2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex molecular entity that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and patents.
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. In a study focused on 1,2,4-triazoles, it was noted that compounds with similar structures exhibited significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL . The incorporation of fluorine in the phenyl ring is hypothesized to enhance lipophilicity, improving membrane permeability and thus bioactivity.
Anticancer Potential
The triazole scaffold has been recognized for its potential in cancer therapy. A review highlighted that triazole derivatives can act as enzyme inhibitors and possess anticancer properties. The compound may inhibit specific kinases involved in cancer progression, similar to other triazole derivatives that have shown efficacy against various cancer cell lines .
Anti-inflammatory Effects
Compounds with similar structural frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also exhibit these properties through modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. Key observations include:
- Fluorine Substitution : The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets.
- Triazole Ring : The 1,2,4-triazole core has been associated with a variety of pharmacological activities due to its ability to interact with enzymes and receptors.
A detailed SAR analysis can be summarized in the following table:
Structural Feature | Effect on Activity |
---|---|
Fluorine atom | Increases lipophilicity and potency |
Triazole ring | Broadens spectrum of biological activity |
Ether linkage | Enhances solubility and bioavailability |
Case Study 1: Antibacterial Activity
In a comparative study of various triazole derivatives, compounds structurally related to our target demonstrated potent antibacterial activity against resistant strains of bacteria. For instance, one derivative exhibited an MIC of 0.5 μg/mL against MRSA, indicating that modifications similar to those found in our compound could yield effective antibacterial agents .
Case Study 2: Anticancer Activity
A series of studies on triazole-based compounds revealed significant cytotoxicity against several cancer cell lines. One such study reported that a closely related triazole derivative induced apoptosis in breast cancer cells through the activation of caspase pathways . This suggests potential therapeutic applications for our compound in oncology.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c22-16-8-4-5-9-17(16)30-14-19(28)23-12-13-29-20-11-10-18-24-25-21(27(18)26-20)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZXWVATPCXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.